![molecular formula C14H26N2O2 B13001395 1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B13001395.png)
1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid is a compound belonging to the class of bipiperidines. This compound is characterized by its unique structure, which includes a bipiperidine core with a propyl group at the 1’ position and a carboxylic acid group at the 4 position. Bipiperidines are known for their diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 1,4’-bipiperidine with a propyl halide under basic conditions, followed by the introduction of the carboxylic acid group through oxidation or carboxylation reactions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce various substituents at different positions on the bipiperidine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: In industrial applications, it is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or modulate receptor signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid can be compared with other similar compounds, such as:
4-Piperidinopiperidine: Another bipiperidine derivative used in medicinal chemistry with different functional groups and applications.
The uniqueness of 1’-Propyl-[1,4’-bipiperidine]-4-carboxylic acid lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1-(1-propylpiperidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H26N2O2/c1-2-7-15-8-5-13(6-9-15)16-10-3-12(4-11-16)14(17)18/h12-13H,2-11H2,1H3,(H,17,18) |
Clave InChI |
WVQARFWGLDYKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)N2CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


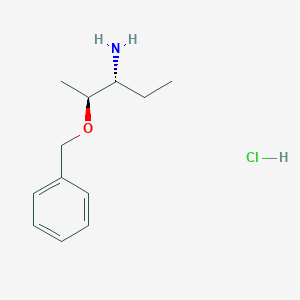
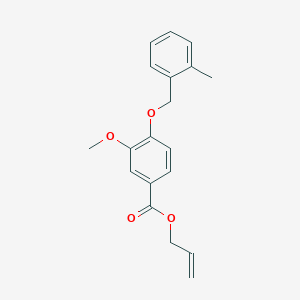
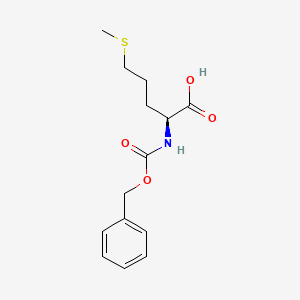


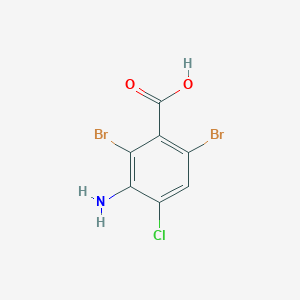
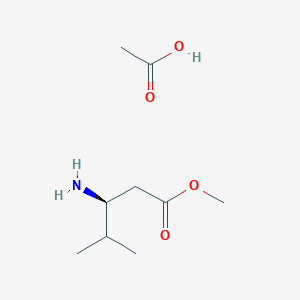


![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
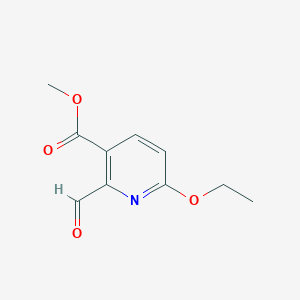
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
